Xuelianlactone
Overview
Description
Xuelianlactone is a naturally occurring compound isolated from the plant Saussurea laniceps, commonly known as “cotton-headed snow lotus.” This compound is known for its significant medicinal properties, particularly its anti-inflammatory and anti-nociceptive effects, which make it effective in treating conditions such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xuelianlactone involves several steps, starting with the extraction of the plant material. The ethanol extract of Saussurea laniceps is separated using silica gel chromatography to isolate this compound . The detailed synthetic route and reaction conditions are not widely documented, but the process typically involves the use of organic solvents and chromatographic techniques to purify the compound.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its extraction process. advancements in biotechnological methods and plant tissue culture techniques may offer potential for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Xuelianlactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Xuelianlactone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the chemical behavior of lactones and their derivatives.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive agent.
Industry: While its industrial applications are limited, this compound’s unique chemical structure makes it valuable for research in natural product chemistry and drug development.
Mechanism of Action
Xuelianlactone exerts its effects through several molecular targets and pathways. It has been shown to interact with key proteins involved in inflammation and pain signaling, such as the mitogen-activated protein kinase (MAPK) family and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These interactions help reduce inflammation and alleviate pain, making this compound a promising therapeutic agent for conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Xuelianlactone is unique compared to other similar compounds due to its specific chemical structure and bioactivity. Similar compounds include:
Cynaropicrin: Another sesquiterpene lactone with anti-inflammatory properties.
Mokko lactone: Known for its analgesic effects.
Apigenin: A flavonoid with antioxidant and anti-inflammatory activities.
These compounds share some bioactivities with this compound but differ in their chemical structures and specific mechanisms of action. This compound’s unique combination of anti-inflammatory and anti-nociceptive properties sets it apart from these related compounds.
Properties
IUPAC Name |
(3R,3aR,4R,6aR,9aR,9bR)-4-hydroxy-3-methyl-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-7-4-5-10-8(2)6-11(16)13-9(3)15(17)18-14(13)12(7)10/h9-14,16H,1-2,4-6H2,3H3/t9-,10+,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPGVCFEGYWMI-QQOHENMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C)C3CCC(=C)C3C2OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](CC(=C)[C@@H]3CCC(=C)[C@@H]3[C@H]2OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147982 | |
Record name | Xuelianlactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107259-46-1 | |
Record name | Xuelianlactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xuelianlactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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